molecular formula C15H9ClO3 B14843724 2-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one

2-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B14843724
M. Wt: 272.68 g/mol
InChI Key: IBHYULBFQMTZHL-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one is a chemical compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of 3-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of a chalcone intermediate, which undergoes cyclization to form the desired flavonoid structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form a dihydroflavonoid.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroflavonoids.

    Substitution: Various substituted flavonoid derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.

    Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.

    Medicine: Explored for its anti-inflammatory and anticancer activities, making it a potential candidate for drug development.

    Industry: Utilized in the formulation of cosmetic products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

2-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one can be compared with other flavonoid compounds such as quercetin, kaempferol, and apigenin:

    Quercetin: Known for its strong antioxidant and anti-inflammatory properties, similar to this compound.

    Kaempferol: Exhibits anticancer activity, but with a different mechanism of action.

    Apigenin: Also has anti-inflammatory and anticancer properties, but with a different substitution pattern on the flavonoid core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other flavonoids.

Properties

Molecular Formula

C15H9ClO3

Molecular Weight

272.68 g/mol

IUPAC Name

2-(3-chlorophenyl)-7-hydroxychromen-4-one

InChI

InChI=1S/C15H9ClO3/c16-10-3-1-2-9(6-10)14-8-13(18)12-5-4-11(17)7-15(12)19-14/h1-8,17H

InChI Key

IBHYULBFQMTZHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(O2)C=C(C=C3)O

Origin of Product

United States

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